quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride

Description

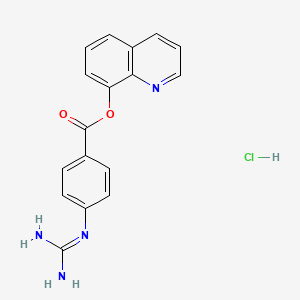

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate; hydrochloride is a synthetic organic compound featuring a quinolin-8-yl group esterified to a benzoate moiety substituted with a diaminomethylideneamino (-NH-C(=NH)-NH₂) group. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Properties

CAS No. |

89022-10-6 |

|---|---|

Molecular Formula |

C17H15ClN4O2 |

Molecular Weight |

342.8 g/mol |

IUPAC Name |

quinolin-8-yl 4-(diaminomethylideneamino)benzoate;hydrochloride |

InChI |

InChI=1S/C17H14N4O2.ClH/c18-17(19)21-13-8-6-12(7-9-13)16(22)23-14-5-1-3-11-4-2-10-20-15(11)14;/h1-10H,(H4,18,19,21);1H |

InChI Key |

NDYCBIDEOLYARQ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C(=C1)OC(=O)C3=CC=C(C=C3)N=C(N)N)N=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinolin-8-yl 4-(diaminomethylideneamino)benzoate typically involves the reaction of quinoline derivatives with benzoic acid derivatives under specific conditions. One common method includes the use of quinoline-8-sulfonyl chloride and p-aminoethylbenzoate in pyridine and dichloromethane at room temperature, followed by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Substitution reactions often involve nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinolin-8-yl benzoate derivatives, while reduction could produce various amine-substituted quinoline compounds.

Scientific Research Applications

Medicinal Chemistry

Quinoline derivatives, including quinolin-8-yl compounds, have been extensively studied for their therapeutic potential. The compound shows promise in several areas:

- Anticancer Activity : Research has indicated that quinoline derivatives exhibit significant anticancer properties. For instance, quinoline-8-sulfonamide derivatives have been shown to possess anticancer activity, suggesting that similar modifications to quinolin-8-yl 4-(diaminomethylideneamino)benzoate could lead to effective anticancer agents .

- Antimicrobial Properties : Quinoline compounds are known for their antimicrobial effects. Studies have demonstrated that modifications of quinoline structures can enhance their efficacy against various pathogens, making them potential candidates for developing new antibiotics .

Neuropharmacological Applications

The compound has also been explored for its neuropharmacological effects:

- Psychoactive Substance Research : Quinolin-8-yl derivatives have been implicated in the study of synthetic cannabinoid receptor agonists. These compounds, including those derived from quinolin-8-yl structures, have been characterized for their interactions with cannabinoid receptors, which could lead to novel treatments for neurological disorders .

Analytical Chemistry

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate; hydrochloride has applications in analytical chemistry:

- Forensic Science : The detection and characterization of synthetic cannabinoids, including derivatives of quinolin-8-yl compounds, are crucial in forensic investigations. Analytical profiles developed for these compounds aid in identifying new psychoactive substances in clinical and forensic settings .

Structure-Activity Relationship Studies

Understanding the structure-activity relationships (SAR) of quinolin-8-yl compounds is fundamental to developing more effective drugs:

This table summarizes some key findings regarding the biological activities associated with various quinoline derivatives.

Case Study 1: Anticancer Research

A study focusing on the anticancer properties of quinoline derivatives highlighted that specific modifications can enhance cytotoxicity against cancer cell lines such as HepG2 and MDA-MB-231. The research supports the potential utility of quinolin-8-yl 4-(diaminomethylideneamino)benzoate as a lead compound for further development .

Case Study 2: Neuropharmacology

Research into synthetic cannabinoids has shown that quinolin-8-yl structures can be effectively utilized to develop compounds targeting cannabinoid receptors. This work emphasizes the importance of quinoline derivatives in understanding and potentially treating neurological disorders related to cannabinoid signaling .

Mechanism of Action

The mechanism of action of quinolin-8-yl 4-(diaminomethylideneamino)benzoate involves its interaction with specific molecular targets. In biological systems, it may act by inhibiting enzymes or interfering with cellular processes. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Structural Analogues

Table 1: Key Structural Analogues and Their Properties

Structural Insights :

- Diaminomethylideneamino Group: This amidine group (-NH-C(=NH)-NH₂) confers strong hydrogen-bonding capacity and basicity, distinguishing it from sulfonamide (QMMSB) or morpholine (TMB-8) substituents. The hydrochloride salt likely enhances aqueous solubility compared to neutral analogs .

Physicochemical Properties

Table 2: Comparative Physicochemical Data

Key Observations :

- The diaminomethylideneamino group in the target compound increases polarity compared to lipophilic analogs like QMMSB or TMB-6. This may limit blood-brain barrier penetration but enhance interactions with polar biological targets .

- The hydrochloride salt reduces LogP (relative to free base), improving solubility for in vitro assays or formulation .

Biological Activity

Quinolin-8-yl 4-(diaminomethylideneamino)benzoate; hydrochloride is a compound of interest due to its potential biological activities, particularly in the fields of anticancer research and enzyme inhibition. The compound's structure suggests it may interact with various biological targets, leading to significant pharmacological effects. This article reviews the biological activity of this compound, supported by data from relevant studies and patents.

Chemical Structure and Properties

The chemical formula for quinolin-8-yl 4-(diaminomethylideneamino)benzoate; hydrochloride can be represented as . The presence of both quinoline and benzoate moieties indicates potential interactions with biological macromolecules, such as proteins and nucleic acids.

Anticancer Activity

Research indicates that quinoline derivatives possess significant anticancer properties. For instance, quinoline-8-sulfonamide derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the induction of apoptosis and cell cycle arrest . These compounds often target specific enzymes or pathways involved in tumor growth.

Table 1: Anticancer Activity of Quinoline Derivatives

Enzyme Inhibition

Quinoline derivatives have also been studied for their ability to inhibit specific enzymes. For example, inhibitors targeting KIF18A have been identified, which play a crucial role in mitotic processes. Compounds like quinolin-8-yl derivatives could serve as scaffolds for developing more potent inhibitors against such targets .

Study 1: Anticancer Efficacy

In a recent study, quinoline derivatives were evaluated for their cytotoxic effects on various cancer cell lines. The results demonstrated that certain derivatives induced significant cell death at micromolar concentrations. The mechanism was attributed to the activation of apoptotic pathways, suggesting that quinolin-8-yl 4-(diaminomethylideneamino)benzoate; hydrochloride may exhibit similar properties.

Study 2: Enzyme Targeting

Another investigation focused on the interaction of quinoline-based compounds with histone acetyltransferases, specifically GCN5. These studies revealed that some derivatives could modulate histone acetylation status, thereby influencing gene expression related to cancer progression .

Q & A

Q. What are the common synthetic routes for quinolin-8-yl 4-(diaminomethylideneamino)benzoate hydrochloride?

The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, quinoline derivatives (e.g., 8-hydroxyquinoline) are reacted with substituted benzoyl chlorides in dimethylformamide (DMF) using potassium carbonate as a base. The reaction mixture is stirred at room temperature for 6–12 hours, followed by purification via silica column chromatography . Alternative methods involve hydrochlorination of intermediates, such as reacting 8-hydroxyquinoline with formaldehyde and hydrochloric acid to form chloromethyl derivatives, which are further functionalized .

Q. What analytical techniques are used to characterize this compound post-synthesis?

Characterization includes:

- Chromatography : High-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) to assess purity .

- Spectroscopy : UV-Vis spectrophotometry for functional group identification and quantification .

- Melting Point Analysis : Differential scanning calorimetry (DSC) to determine thermal stability and confirm crystallinity .

- X-ray Crystallography : For structural elucidation, particularly to resolve bond angles and coordination geometries in metal complexes .

Q. How can researchers assess the compound’s stability under varying storage conditions?

Stability studies involve:

- Thermogravimetric Analysis (TGA) : To evaluate decomposition temperatures.

- pH-Dependent Solubility Tests : Monitoring degradation in acidic/basic environments.

- Long-Term Storage Trials : Storing the compound in sealed containers at controlled temperatures (e.g., 4°C or -20°C) and analyzing purity periodically via HPLC .

Advanced Research Questions

Q. How can reaction yields be optimized during synthesis?

Key strategies include:

- Solvent Selection : Polar aprotic solvents like DMF enhance reaction kinetics .

- Catalyst Screening : Testing bases (e.g., K₂CO₃ vs. NaH) to improve nucleophilic substitution efficiency.

- Stepwise Purification : Using fractional crystallization or gradient elution in column chromatography to isolate high-purity intermediates .

Q. How should researchers resolve discrepancies in reported melting points or spectral data?

Discrepancies often arise from impurities or polymorphic forms. Solutions include:

Q. What mechanistic insights exist regarding the compound’s biological interactions?

Studies suggest the quinoline core interacts with biological targets via π-π stacking or metal coordination. For example, proteasome inhibition mechanisms involve binding to catalytic threonine residues, as observed in structurally related quinolin-chlorobenzothioate derivatives . Advanced techniques like molecular docking and isothermal titration calorimetry (ITC) can quantify binding affinities .

Q. How does the compound behave in coordination chemistry applications?

The quinolin-8-yl group acts as a bidentate ligand, coordinating metals (e.g., Co³⁺, Zn²⁺) through nitrogen and oxygen atoms. X-ray crystallography reveals distorted octahedral geometries in cobalt complexes, with bond lengths averaging 1.88–1.92 Å for Co–N/O bonds . Such complexes are studied for catalytic or photophysical properties.

Methodological Recommendations

- Contradiction Analysis : When conflicting data arise (e.g., spectral peaks or biological activity), replicate experiments under standardized conditions and employ orthogonal analytical methods (e.g., LC-MS alongside NMR) .

- Synthetic Troubleshooting : If yields are low, consider varying stoichiometry or introducing protective groups to stabilize reactive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.